molecular formula C18H22ClNO5S B6760617 N-(6-chloro-1,3-benzodioxol-5-yl)-N-cyclohexyl-1,1-dioxothiolane-3-carboxamide

N-(6-chloro-1,3-benzodioxol-5-yl)-N-cyclohexyl-1,1-dioxothiolane-3-carboxamide

Cat. No.: B6760617
M. Wt: 399.9 g/mol
InChI Key: BPLXNYYNPVLKRJ-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzodioxol-5-yl)-N-cyclohexyl-1,1-dioxothiolane-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring, a cyclohexyl group, and a dioxothiolane moiety, making it a subject of study for its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(6-chloro-1,3-benzodioxol-5-yl)-N-cyclohexyl-1,1-dioxothiolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO5S/c19-14-8-16-17(25-11-24-16)9-15(14)20(13-4-2-1-3-5-13)18(21)12-6-7-26(22,23)10-12/h8-9,12-13H,1-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLXNYYNPVLKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2=CC3=C(C=C2Cl)OCO3)C(=O)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzodioxol-5-yl)-N-cyclohexyl-1,1-dioxothiolane-3-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, chlorination, and subsequent coupling with cyclohexyl and dioxothiolane groups. Common synthetic routes may involve:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Chlorination: Introduction of the chlorine atom at the 6-position of the benzodioxole ring using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: The final coupling with cyclohexyl and dioxothiolane groups can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzodioxol-5-yl)-N-cyclohexyl-1,1-dioxothiolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N-(6-chloro-1,3-benzodioxol-5-yl)-N-cyclohexyl-1,1-dioxothiolane-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzodioxol-5-yl)-N-cyclohexyl-1,1-dioxothiolane-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in cell proliferation.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells.

    Modulating Pathways: Affecting signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

N-(6-chloro-1,3-benzodioxol-5-yl)-N-cyclohexyl-1,1-dioxothiolane-3-carboxamide can be compared with other similar compounds such as:

  • N-(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide
  • N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of benzodioxole, cyclohexyl, and dioxothiolane moieties, which contribute to its distinct chemical and biological properties.

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